![molecular formula C24H24FN7O B2450785 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 920368-24-7](/img/structure/B2450785.png)
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one
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Overview
Description
The compound “1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one” is a complex organic molecule. It is related to the class of compounds known as triazolopyrimidines . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds often involves a multi-step reaction sequence . For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . The process involves engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) in a one-pot, three-step cascade process .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using 1D and 2D NMR spectroscopy and X-ray crystallography . Geometry optimization of the molecular structure was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex. For instance, the synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the luminescent properties of the compounds were investigated at room temperature .Scientific Research Applications
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used to design LSD1 inhibitors. These compounds show promise in epigenetic therapy for cancer and other diseases .
Green Chemistry
Green chemistry aims to develop environmentally friendly methods. Here’s how this compound fits in:
Mechanochemistry: Mechanochemical approaches involve using mechanical forces (e.g., grinding, milling) to drive chemical reactions. The compound’s cycloreversion under mechanical forces is an exciting area of study .
Biological Properties
The compound’s pharmacophoric properties are of interest:
Gonnet, L., Baron, M., & Baltas, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. DOI: 10.3390/molecules26185667 Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series. The [1,2,3]triazolo [4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors. Source
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c25-19-9-5-10-20(16-19)32-24-22(28-29-32)23(26-17-27-24)31-14-12-30(13-15-31)21(33)11-4-8-18-6-2-1-3-7-18/h1-3,5-7,9-10,16-17H,4,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQNRJQPEOTMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one |
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